L-Dopa-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

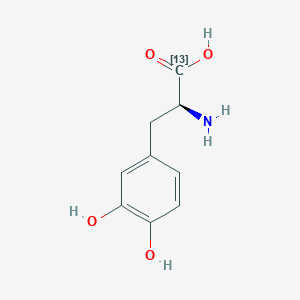

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)(113C)propanoic acid |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i9+1 |

InChI Key |

WTDRDQBEARUVNC-BVYIGXSHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H]([13C](=O)O)N)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of L-Dopa-¹³C: A Technical Guide for Metabolic Tracer Studies

I have gathered a substantial amount of information and am now in a good position to construct the in-depth technical guide. I have detailed information on the metabolic pathway of L-Dopa, including its conversion to dopamine and subsequent degradation, along with the enzymes and cofactors involved. This is sufficient for creating the metabolic pathway diagram.

I also have several synthesis methods, both enzymatic and chemical, and have found some specific quantitative data (yields, conversion rates). I have identified a biomimetic synthesis protocol and an enzymatic synthesis using tyrosine phenol-lyase that are well-described enough to serve as the basis for the "Experimental Protocols" section and the synthesis workflow diagram. While specific data on isotopic enrichment of L-Dopa-13C is not abundant, I can present the available data and note where further analytical validation (like mass spectrometry) would be necessary in a real-world research context. I also have information on the synthesis of ring-labeled tyrosine, which is a key precursor for ring-labeled L-Dopa.

I can now proceed with structuring the gathered information into the requested format, including the tables and Graphviz diagrams. I will select the most complete and representative protocols for detailed presentation. Therefore, I do not need to perform additional searches.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ¹³C-labeled L-3,4-dihydroxyphenylalanine (L-Dopa-¹³C), a critical metabolic tracer for studying dopamine pathways in neuroscience and drug development. This document details both chemical and enzymatic synthesis routes, presents quantitative data for comparison, and outlines the metabolic fate of L-Dopa.

Introduction

L-Dopa is the gold-standard treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. As a precursor to the neurotransmitter dopamine, L-Dopa can cross the blood-brain barrier, where it is converted to dopamine, thereby replenishing depleted levels.[1] The use of stable isotope-labeled L-Dopa, particularly L-Dopa-¹³C, is invaluable for metabolic studies, allowing researchers to trace its uptake, conversion to dopamine, and subsequent degradation pathways using techniques like mass spectrometry and NMR spectroscopy.[2] This guide focuses on the synthesis of L-Dopa-¹³C for such tracer applications.

Metabolic Pathway of L-Dopa

L-Dopa is primarily synthesized in the body from the amino acid L-tyrosine by the enzyme tyrosine hydroxylase.[3] Once administered, L-Dopa is transported into the brain and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), which requires pyridoxal phosphate (vitamin B6) as a cofactor.[4] Dopamine is then either stored in synaptic vesicles or metabolized. The main metabolic pathways for dopamine degradation involve the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), ultimately leading to the formation of homovanillic acid (HVA), which is excreted in the urine.[4]

Synthesis of L-Dopa-¹³C

The synthesis of L-Dopa-¹³C can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired position of the ¹³C label, the required yield, and the available starting materials. Labeling at the C-1 (carboxyl) position is common for tracing decarboxylation.

Enzymatic Synthesis of L-Dopa-1-¹³C

Enzymatic synthesis offers a highly stereospecific route to L-Dopa, avoiding the formation of the unwanted D-isomer. One common method utilizes the enzyme tyrosine phenol-lyase (TPL), which can catalyze the synthesis of L-Dopa from pyrocatechol, ¹³C-labeled pyruvate, and ammonia.

Chemical Synthesis of L-Dopa-¹³C

Chemical synthesis provides versatility in labeling different positions of the L-Dopa molecule. A common approach for synthesizing L-Dopa-1-¹³C is a multi-step process starting from protected L-tyrosine. An alternative is the biomimetic synthesis inspired by tyrosine hydroxylase.

Data Presentation: Comparison of Synthesis Methods

| Synthesis Method | Key Reagents/Enzymes | Reported Yield/Productivity | Isotopic Purity | Reference |

| Enzymatic (Tyrosine Phenol-Lyase) | Pyrocatechol, Sodium Pyruvate, Ammonium Acetate, TPL | L-DOPA yield of 41.7 g/L after 3 hours | Dependent on ¹³C-pyruvate purity | |

| Electroenzymatic (Tyrosinase) | L-tyrosine, Immobilized Tyrosinase | Up to 95.9% conversion rate; 47.27 mg/L/h productivity | N/A | |

| Biomimetic (Tyrosine Hydroxylase inspired) | L-tyrosine, Fe²⁺/EDTA, H₂O₂, Ascorbic acid | 52.01% yield; 48,210.68 mg/L/h productivity | N/A | |

| Asymmetric Chemical Synthesis | Cinnamic acid precursor, Cinchonine, Pd/C | 44% optical yield | N/A |

Note: The reported yields and productivities are for the synthesis of unlabeled L-Dopa. The synthesis of ¹³C-labeled L-Dopa would require the use of ¹³C-labeled precursors, and the final yield may vary. Isotopic purity would need to be confirmed by mass spectrometry.

Experimental Protocols

Protocol 1: Biomimetic Synthesis of L-Dopa-¹³C from L-Tyrosine-¹³C₉,¹⁵N

This protocol is adapted from a biomimetic system inspired by tyrosine hydroxylase and would require a custom-synthesized fully labeled L-Tyrosine precursor.

Materials:

-

L-Tyrosine-¹³C₉,¹⁵N

-

FeSO₄·7H₂O

-

EDTA

-

Hydrogen peroxide (30%)

-

Ascorbic acid

-

Glycine-HCl buffer (0.2 M, pH 4.5)

-

HPLC system for purification and analysis

Procedure:

-

Prepare the reaction mixture by dissolving L-Tyrosine-¹³C₉,¹⁵N (6.4 mM), FeSO₄·7H₂O (1.6 mM), EDTA (1.92 mM), and ascorbic acid (35 mM) in 0.2 M glycine-HCl buffer (pH 4.5).

-

Initiate the reaction by adding hydrogen peroxide to a final concentration of 150 mM.

-

Incubate the reaction mixture at 60°C.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

-

Upon completion, purify the L-Dopa-¹³C by preparative HPLC.

-

Lyophilize the purified fractions to obtain the final product.

-

Confirm the identity and isotopic enrichment of the product using HPLC-MS/MS and NMR.

Protocol 2: Enzymatic Synthesis of L-Dopa-1-¹³C using Tyrosine Phenol-Lyase (TPL)

This protocol is based on the use of whole recombinant E. coli cells expressing TPL.

Materials:

-

Recombinant E. coli cells expressing TPL

-

Pyrocatechol

-

Sodium pyruvate-1-¹³C

-

Ammonium acetate

-

Pyridoxal phosphate (PLP)

-

Sodium sulfite

-

EDTA

-

Phosphate buffer (pH 8.5)

-

HPLC system for purification and analysis

Procedure:

-

Cultivate the recombinant E. coli and induce TPL expression. Harvest the cells by centrifugation.

-

Prepare the reaction mixture in a phosphate buffer (pH 8.5) containing pyrocatechol (10.0 g/L), sodium pyruvate-1-¹³C (20 g/L), ammonium acetate (20 g/L), PLP (0.12 g/L), sodium sulfite (1 g/L), and EDTA (1 g/L).

-

Add the harvested E. coli cell pellet (20 g/L) to the reaction mixture.

-

Incubate the reaction at 18°C with gentle agitation.

-

Monitor the formation of L-Dopa-¹³C using HPLC.

-

After the reaction is complete (e.g., 3 hours), separate the cells by centrifugation.

-

Purify L-Dopa-1-¹³C from the supernatant using chromatographic methods such as ion-exchange chromatography or preparative HPLC.

-

Analyze the final product for purity, yield, and isotopic enrichment.

Conclusion

The synthesis of L-Dopa-¹³C is a critical step for conducting metabolic tracer studies to understand dopamine metabolism in health and disease. Both enzymatic and chemical synthesis routes offer viable options for producing this essential research tool. The choice of the synthesis method should be guided by the desired labeling position, required quantity and purity, and the available laboratory resources. The protocols and data presented in this guide provide a solid foundation for researchers to produce and utilize L-Dopa-¹³C in their studies.

References

A Technical Guide to the Physicochemical Properties of 13C-Labeled L-Dopa

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the essential physicochemical properties of 13C-labeled L-Dopa (Levodopa), a critical tool in metabolic research and clinical studies. The inclusion of stable isotopes does not significantly alter the fundamental physicochemical properties compared to the unlabeled compound, but it provides a powerful analytical tracer for quantitative analysis by NMR or mass spectrometry.[1]

Quantitative Physicochemical Data

The following tables summarize the core physicochemical and spectroscopic properties of 13C-labeled L-Dopa. Data for singly labeled (1-¹³C) L-Dopa is presented, which is a common commercially available form. Properties such as pKa and solubility are based on the well-characterized unlabeled L-Dopa, as the substitution of ¹²C with ¹³C has a negligible effect on these parameters.

Table 1: Core Physicochemical Properties of L-Dopa

| Property | Value | Notes |

|---|---|---|

| Appearance | White to off-white or creamy crystalline powder. | |

| Molecular Formula | C₈¹³CH₁₁NO₄ (for 1-¹³C-L-Dopa) | Unlabeled formula: C₉H₁₁NO₄. |

| Molecular Weight | 198.18 g/mol (for 1-¹³C-L-Dopa).[2] | Unlabeled: 197.19 g/mol .[3] |

| Melting Point | 276-278 °C (with decomposition). | Impurities can lower the melting point and broaden the range. |

| Water Solubility | 1.65 mg/mL (at 20-25°C). | Solubility is pH-dependent; it is highest at pH 1.5 and lowest around pH 3-3.5. |

| Other Solubilities | Freely soluble in dilute HCl and formic acid; practically insoluble in ethanol, chloroform, and ethyl acetate. | |

| pKa (at 25°C) | pKa₁: ~2.3 (Carboxylic acid) pKa₂: ~8.7 (Amine) | L-Dopa exists as a zwitterion between these pH values. |

| Purity | ≥98%. | Typically determined by HPLC. |

Table 2: Spectroscopic Properties for Analytical Applications

| Property | Value / Description | Notes |

|---|---|---|

| Mass Spectrometry | Isotopic Shift: The ¹³C-labeled compound will appear at M+1 (for 1-¹³C), M+6 (for ring-¹³C₆), etc., relative to the unlabeled compound. | This mass difference is the basis for its use as an internal standard or tracer in LC-MS based metabolomics. |

| ¹³C NMR Spectroscopy | Signal Enhancement: The signal corresponding to the ¹³C-enriched carbon position is significantly enhanced. Reference Shifts (Unlabeled): Aromatic signals are observed around δ 117.0 and 121.5 ppm. | The primary utility is not a shift in value but the ability to selectively observe the labeled carbon, enabling flux analysis and metabolic tracking. Exact chemical shifts are solvent and pH-dependent. |

Key Signaling and Metabolic Pathways

L-Dopa is the metabolic precursor to the neurotransmitter dopamine. Its therapeutic effect in conditions like Parkinson's disease relies on its ability to cross the blood-brain barrier (BBB), which dopamine itself cannot do, and replenish depleted dopamine levels in the brain.

The primary metabolic conversion is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC).

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible physicochemical data.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the crystalline solid melts and is a key indicator of purity.

Methodology:

-

Sample Preparation: Ensure the 13C-L-Dopa sample is completely dry and finely powdered. Introduce a small amount into a capillary tube (sealed at one end) and pack it down by tapping to form a column of 2.5-3.5 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Initial Determination: Heat the block rapidly to get an approximate melting point. This provides a target range for the precise measurement.

-

Precise Determination: Using a fresh sample, heat the block to a temperature approximately 5°C below the expected melting point.

-

Measurement: Reduce the heating rate to 1-2°C per minute.

-

Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the sample becomes completely liquid (the clear point).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure substance, this range is typically narrow (0.5-1.0°C).

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the saturation concentration of the compound in a specific solvent at a given temperature, a critical parameter for biopharmaceutical classification.

Methodology:

-

System Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) and maintain them at a constant temperature (e.g., 37 ± 1 °C).

-

Sample Addition: Add an excess amount of solid 13C-L-Dopa to a stoppered flask or vial containing a known volume of the buffer. The presence of undissolved solid must be visible throughout the experiment.

-

Equilibration: Place the flasks in a mechanical agitator (e.g., orbital shaker) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be established in preliminary tests.

-

Phase Separation: After agitation, allow the samples to stand to let the excess solid settle. Subsequently, separate the solid from the liquid phase by centrifugation or filtration (using a filter that does not bind the analyte).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved 13C-L-Dopa using a validated analytical method, such as HPLC-UV or LC-MS.

-

Reporting: The solubility is reported in units such as mg/mL or mM. The pH of the saturated solution should be verified at the end of the experiment.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the dissociation constants (pKa) of ionizable drugs by measuring pH changes during titration.

Methodology:

-

Solution Preparation: Accurately weigh the 13C-L-Dopa sample and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

-

Apparatus Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and insert the calibrated pH electrode.

-

Titration (for an acidic group): Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). The inflection point of the sigmoid curve indicates the equivalence point.

-

Titration (for a basic group): A similar procedure is followed, but the sample is titrated with a standardized strong acid (e.g., 0.1 M HCl).

Typical Experimental Workflow

13C-labeled L-Dopa is invaluable for tracing metabolic pathways and quantifying turnover rates in complex biological systems.

References

The Mechanism of L-Dopa-¹³C as a Dopamine Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-3,4-dihydroxyphenylalanine (L-Dopa) remains the gold-standard therapy for Parkinson's disease, primarily by replenishing depleted dopamine levels in the brain. The use of isotopically labeled L-Dopa, specifically L-Dopa-¹³C, has become an invaluable tool in neuroscience research. By incorporating the stable, non-radioactive isotope carbon-13, L-Dopa-¹³C allows for the precise tracing of its metabolic fate into dopamine and other downstream metabolites. This technical guide provides an in-depth overview of the mechanism of L-Dopa-¹³C as a dopamine precursor, detailing its metabolism, transport, and the experimental methodologies used to study its dynamics in vivo.

Core Mechanism: From L-Dopa-¹³C to ¹³C-Dopamine

The fundamental principle behind the utility of L-Dopa-¹³C lies in its identical biochemical behavior to endogenous L-Dopa. The carbon-13 isotope does not significantly alter the molecule's chemical properties, allowing it to be recognized and processed by the same enzymatic machinery as its unlabeled counterpart.

Blood-Brain Barrier Transport

Administered peripherally, L-Dopa-¹³C is transported across the blood-brain barrier (BBB) via the large neutral amino acid (LNAA) transporter. This is a critical step, as dopamine itself cannot cross the BBB. To enhance the central nervous system (CNS) bioavailability of L-Dopa-¹³C and prevent its premature conversion to dopamine in the periphery, it is often co-administered with a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor, such as carbidopa or benserazide.

Neuronal Uptake and Decarboxylation

Once in the brain, L-Dopa-¹³C is taken up by presynaptic dopaminergic neurons. Inside these neurons, the key metabolic conversion occurs: AADC catalyzes the decarboxylation of L-Dopa-¹³C to form ¹³C-dopamine. This newly synthesized ¹³C-dopamine is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) for subsequent release into the synaptic cleft upon neuronal firing.

Catabolism of ¹³C-Dopamine

Following its release, ¹³C-dopamine can be metabolized through two primary enzymatic pathways:

-

Monoamine Oxidase (MAO): Located on the outer mitochondrial membrane within the presynaptic terminal and in glial cells, MAO converts ¹³C-dopamine to ³C-3,4-dihydroxyphenylacetaldehyde (¹³C-DOPAL). ¹³C-DOPAL is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to ¹³C-3,4-dihydroxyphenylacetic acid (¹³C-DOPAC).

-

Catechol-O-Methyltransferase (COMT): Primarily located in the synaptic cleft and glial cells, COMT methylates ¹³C-dopamine to form ¹³C-3-methoxytyramine (¹³C-3-MT). ¹³C-DOPAC can also be methylated by COMT to form ¹³C-homovanillic acid (¹³C-HVA), which is a major terminal metabolite.

Additionally, L-Dopa-¹³C itself can be methylated by COMT in the periphery and the brain to form ¹³C-3-O-methyldopa (¹³C-3-OMD).

Quantitative Data Presentation

The use of L-Dopa-¹³C allows for the quantification of dopamine turnover and metabolism. While specific pharmacokinetic data for L-Dopa-¹³C is not abundant in publicly available literature, the pharmacokinetics of unlabeled L-Dopa are well-characterized and serve as a reliable proxy. The following tables summarize key pharmacokinetic parameters from studies in various species.

Table 1: Pharmacokinetic Parameters of L-Dopa in Plasma and Cerebrospinal Fluid (CSF) in Rhesus Monkeys

| Parameter | Plasma | Cisternal CSF |

| Distribution Half-life (t½α) | 4.9 minutes | 8.9 minutes |

| Elimination Half-life (t½β) | 33.2 minutes | 49.2 minutes |

| CSF:Plasma Ratio (Steady State) | - | 0.17 |

Data from Hammerstad et al. (1990).[1]

Table 2: Pharmacokinetic Parameters of L-Dopa in Plasma and Striatal Extracellular Fluid (ECF) in Common Marmosets

| Parameter | Plasma | Striatal ECF |

| Time to Maximum Concentration (Tmax) | 30 minutes | 60-90 minutes |

| Maximum Concentration (Cmax) | 20.3 µM | 442.9 nM |

| ECF:Plasma Cmax Ratio | - | ~2.2% |

Data from Zhang et al. (2003).[2]

Table 3: Pharmacokinetic Parameters of L-Dopa in Rabbits Following Intramuscular Administration

| Dose (L-Dopa/Carbidopa, mg/kg) | Tmax (min) | Cmax (µg/mL) | AUC₀-∞ (µg·h/mL) | t½ (h) |

| 2/0.5 | 30 | 1.5 ± 0.4 | 1.3 ± 0.3 | 0.9 ± 0.2 |

| 5/1.25 | 30 | 3.9 ± 0.8 | 3.5 ± 0.6 | 1.0 ± 0.1 |

| 10/2.5 | 30 | 8.1 ± 1.5 | 7.2 ± 1.1 | 1.1 ± 0.2 |

Data are presented as mean ± S.D. (n=6). Data adapted from a study on L-dopa pharmacokinetics in rabbits.[3]

Experimental Protocols

In Vivo Administration of L-Dopa-¹³C in Animal Models

Objective: To trace the in vivo metabolism of L-Dopa-¹³C to ¹³C-dopamine and its metabolites in the brain.

Animal Model: Male Wistar rats are a commonly used model. Other models include mice and non-human primates.[4][5]

Materials:

-

L-Dopa-¹³C (e.g., ring-¹³,C₆)

-

Carbidopa

-

Vehicle (e.g., saline, 0.1% ascorbic acid in saline to prevent oxidation)

-

Administration tools (e.g., oral gavage needles, intraperitoneal injection syringes)

Protocol:

-

Animal Preparation: Animals are housed under standard conditions with ad libitum access to food and water. For studies involving brain tissue analysis, animals are fasted overnight to reduce variability in L-Dopa absorption.

-

Drug Preparation: L-Dopa-¹³C is dissolved in the vehicle. Carbidopa is typically dissolved in a separate vehicle (e.g., a small amount of dilute HCl, then neutralized) and administered prior to L-Dopa-¹³C to inhibit peripheral AADC.

-

Administration:

-

Administer carbidopa (e.g., 25 mg/kg, i.p.) 30 minutes prior to L-Dopa-¹³C administration.

-

Administer L-Dopa-¹³C at the desired dose (e.g., 25-100 mg/kg) via the chosen route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).

-

-

Sample Collection:

-

Blood: Serial blood samples are collected at predetermined time points from the tail vein or other appropriate site into tubes containing an anticoagulant and a stabilizer (e.g., EDTA and sodium metabisulfite). Plasma is separated by centrifugation and stored at -80°C.

-

Brain Tissue: At the terminal time point, animals are euthanized, and the brain is rapidly excised. The striatum and other regions of interest are dissected on ice, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

-

Microdialysis: For real-time monitoring of extracellular levels, a microdialysis probe can be implanted into the striatum. The probe is perfused with artificial cerebrospinal fluid (aCSF), and dialysate samples are collected at regular intervals for immediate analysis or storage.

-

Quantification of L-Dopa-¹³C and its Metabolites by LC-MS/MS

Objective: To simultaneously quantify the concentrations of L-Dopa-¹³C, ¹³C-dopamine, ¹³C-DOPAC, ¹³C-HVA, and ¹³C-3-OMD in plasma and brain tissue homogenates.

Materials:

-

Biological samples (plasma, brain tissue homogenate)

-

Internal standards (e.g., deuterated L-Dopa, dopamine, DOPAC, HVA, and 3-OMD)

-

Perchloric acid

-

Mobile phase solvents (e.g., methanol, acetonitrile, water with formic acid or ammonium formate)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Protocol:

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma or brain tissue samples on ice.

-

For brain tissue, homogenize in a suitable buffer (e.g., 0.1 M perchloric acid).

-

To a known volume of plasma or tissue homogenate (e.g., 100 µL), add the internal standard mixture.

-

Precipitate proteins by adding ice-cold 0.4 M perchloric acid.

-

Vortex and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

-

Gradient: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased over the run to elute the analytes.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each ¹³C-labeled analyte and internal standard are monitored. The mass shift corresponding to the number of ¹³C atoms is accounted for in the transition settings. For example, for ring-¹³,C₆ L-Dopa, the precursor ion would be 6 mass units higher than unlabeled L-Dopa.

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations of each ¹³C-labeled analyte.

-

The concentration of each analyte in the samples is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of L-Dopa-¹³C.

Caption: In vivo experimental workflow for L-Dopa-¹³C studies.

Caption: LC-MS/MS analytical workflow for ¹³C-metabolites.

Conclusion

L-Dopa-¹³C serves as a powerful and precise tool for elucidating the complex dynamics of dopamine synthesis, release, and metabolism in the CNS. Its application in conjunction with advanced analytical techniques like LC-MS/MS provides researchers with quantitative data on dopamine turnover, offering valuable insights into the pathophysiology of diseases like Parkinson's and the mechanisms of action of therapeutic interventions. The experimental protocols and workflows detailed in this guide provide a framework for the design and execution of robust preclinical and clinical studies utilizing this stable isotope tracer.

References

- 1. L-dopa pharmacokinetics in plasma and cisternal and lumbar cerebrospinal fluid of monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of L-dopa in plasma and extracellular fluid of striatum in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

Early Investigations into L-Dopa-13C in Neurobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational, pre-2000 studies that utilized 13C-labeled L-Dopa (L-Dopa-13C) to unravel the complexities of its metabolism and pharmacokinetics in the context of neurobiology, particularly in Parkinson's disease. The use of stable isotope tracers like this compound was a pivotal advancement, allowing researchers to distinguish the administered drug from the body's endogenous L-Dopa and trace its metabolic fate with high precision. This guide provides a detailed look at the experimental protocols, quantitative data, and the metabolic pathways elucidated in this early and crucial research.

Core Concepts of Early this compound Research

The primary goal of early studies employing this compound was to understand its central nervous system (CNS) metabolism in individuals with Parkinson's disease. Researchers sought to answer critical questions regarding the efficiency of L-Dopa's conversion to dopamine in the brain and the subsequent metabolic processes. A key study in this area, published in 1997, utilized a stable isotope-labeled form of L-Dopa (ring-1',2',3',4',5',6'-(13)C6) to investigate its in vivo central metabolism in patients with varying degrees of Parkinson's disease severity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from an early pivotal study on this compound metabolism in Parkinson's disease patients.[1] This data provides valuable insights into the central conversion of L-Dopa to its major metabolite, homovanillic acid (HVA).

| Parameter | Mean Value | Standard Deviation (SD) | Range |

| Percentage of Labeled HVA in CSF | 54% | 9% | 34-67% |

| Labeled HVA Concentration in CSF | 34.7 ng/ml | 20.2 ng/ml | 11.3-67.9 ng/ml |

CSF: Cerebrospinal Fluid HVA: Homovanillic Acid

Experimental Protocols

The methodologies employed in these early studies were foundational for later research in the field. The following is a detailed description of a representative experimental protocol from a pre-2000 study investigating central L-Dopa metabolism using this compound.[1]

1. Subject Population:

-

Eight patients with a clinical diagnosis of Parkinson's disease, representing a wide spectrum of disease severity.

2. Drug Administration:

-

Patients were administered 50 mg of carbidopa orally. Carbidopa is a peripheral DOPA decarboxylase inhibitor, which prevents the conversion of L-Dopa to dopamine in the periphery, thereby increasing its bioavailability to the brain.

-

One hour following the carbidopa administration, an intravenous bolus of 150 mg of stable isotope-labeled L-Dopa (ring-1',2',3',4',5',6'-(13)C6) was administered.

3. Sample Collection:

-

Serial blood samples were collected every 30 to 60 minutes to determine the serum concentration of the labeled L-Dopa.

-

A lumbar puncture was performed six hours after the infusion of labeled L-Dopa to collect cerebrospinal fluid (CSF) for the analysis of labeled metabolites.

4. Analytical Methods:

-

The concentrations of labeled L-Dopa in serum and labeled homovanillic acid (HVA) in CSF were measured. While the specific analytical techniques were not detailed in this particular early publication, methods available at the time for stable isotope analysis would have included gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry. These techniques allow for the separation and specific detection of the 13C-labeled compounds from their unlabeled counterparts.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway of this compound and the experimental workflow of the seminal study described.

Conclusion

The early investigations using this compound were instrumental in confirming that the therapeutic benefit of L-Dopa in Parkinson's disease is not significantly hindered by a defect in its central metabolism.[1] These studies demonstrated that L-Dopa is effectively converted to its metabolites in the CNS. The quantitative data and experimental protocols from this era laid the groundwork for decades of subsequent research into the pharmacokinetics and pharmacodynamics of L-Dopa and the development of more advanced therapeutic strategies for Parkinson's disease. The use of stable isotope tracers remains a powerful tool in neurobiological and pharmaceutical research, allowing for precise tracking of metabolic pathways and drug disposition.

References

Strategies for the Isotopic Enrichment of L-Dopa-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary strategies for the isotopic enrichment of L-Dopa with Carbon-13 (¹³C). L-Dopa-¹³C is a critical tool in medical research, particularly in the study of Parkinson's disease and other neurological disorders, serving as a tracer in Positron Emission Tomography (PET) and as an internal standard for quantitative analysis by mass spectrometry. This document details the enzymatic, chemo-enzymatic, and asymmetric chemical synthesis methodologies, presenting comparative data, experimental protocols, and visual representations of the key pathways and workflows.

Introduction to Isotopic Enrichment of L-Dopa

L-Dopa (Levodopa) is the metabolic precursor to dopamine and remains a cornerstone therapy for Parkinson's disease. The incorporation of a stable isotope like ¹³C into the L-Dopa molecule allows for precise tracking and quantification in biological systems without the radiation exposure associated with radioisotopes. The primary goals of isotopic enrichment are to achieve high isotopic purity and chemical yield while maintaining the desired stereochemistry (the L-enantiomer). The choice of strategy depends on factors such as the desired position of the ¹³C label, cost, scalability, and available expertise.

Comparative Overview of Synthesis Strategies

The following table summarizes the key quantitative parameters for the different isotopic enrichment strategies for L-Dopa-¹³C. These values are compiled from various literature sources and represent typical outcomes. Actual results may vary depending on specific experimental conditions.

| Strategy | Key Enzyme/Catalyst | ¹³C Precursor(s) | Typical Yield (%) | Isotopic Enrichment (%) | Key Advantages | Key Disadvantages |

| Enzymatic Synthesis | Tyrosinase (EC 1.14.18.1) | L-Tyrosine-¹³C | 50-70 | >98 | High stereospecificity, mild reaction conditions. | Potential for byproduct formation (dopaquinone), enzyme stability can be a concern. |

| Chemo-enzymatic Synthesis | Tyrosine Phenol-lyase (TPL) (EC 4.1.99.2) | Pyrocatechol, Pyruvate-¹³C, Ammonia | 70-90 | >99 | High yield and regioselectivity, avoids handling of labeled tyrosine. | Requires careful control of reaction equilibrium, potential for substrate inhibition. |

| Asymmetric Chemical Synthesis | Chiral Rhodium or Ruthenium complexes | ¹³C-labeled benzaldehyde derivative, Glycine derivative | 60-85 | >99 | High enantioselectivity, scalable process. | Requires multi-step synthesis, expensive chiral catalysts, use of protecting groups. |

Signaling and Biosynthetic Pathways

The enzymatic synthesis of L-Dopa is rooted in the natural biosynthetic pathway of catecholamines. Understanding this pathway is crucial for optimizing enzymatic production strategies.

L-Dopa Biosynthesis Pathway

L-Dopa is naturally synthesized from the amino acid L-tyrosine. The key enzymatic step is the hydroxylation of L-tyrosine at the 3-position of the aromatic ring, a reaction catalyzed by the enzyme tyrosine hydroxylase in vivo, or by tyrosinase in in vitro enzymatic synthesis.

Experimental Workflows and Protocols

This section provides detailed experimental workflows and protocols for the key isotopic enrichment strategies.

Enzymatic Synthesis using Tyrosinase

This method leverages the catalytic activity of tyrosinase to hydroxylate ¹³C-labeled L-tyrosine to produce L-Dopa-¹³C.

The Metabolic Journey of L-Dopa-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the metabolic fate of L-Dopa-13C, a stable isotope-labeled form of the cornerstone Parkinson's disease medication. By tracing the path of the 13C label, researchers can gain a precise understanding of the drug's absorption, distribution, metabolism, and excretion (ADME). This knowledge is pivotal for optimizing therapeutic strategies, developing novel drug delivery systems, and personalizing treatment for patients with Parkinson's disease.

Introduction to L-Dopa Metabolism

Levodopa (L-Dopa) is a prodrug that can cross the blood-brain barrier, where it is converted to the neurotransmitter dopamine, replenishing the depleted stores in individuals with Parkinson's disease.[1][2] However, the therapeutic efficacy of L-Dopa is influenced by its extensive peripheral metabolism. The use of L-Dopa labeled with the stable isotope carbon-13 (this compound) allows for the precise tracing of its metabolic pathways and the quantification of its various metabolites without the use of radioactive isotopes.[2]

The primary metabolic routes for L-Dopa involve decarboxylation, O-methylation, and transamination. The key enzymes governing these transformations are Aromatic L-amino acid decarboxylase (AADC), Catechol-O-methyltransferase (COMT), and monoamine oxidase (MAO).

Metabolic Pathways of this compound

The metabolic journey of this compound begins with its absorption in the small intestine and culminates in the excretion of its various metabolites. The central and peripheral metabolic pathways are outlined below.

Peripheral Metabolism

A significant portion of orally administered L-Dopa is metabolized in the periphery before it can reach the brain.

-

Decarboxylation to Dopamine-13C: AADC rapidly converts this compound to Dopamine-13C in the gastrointestinal tract and other peripheral tissues. This peripherally synthesized dopamine cannot cross the blood-brain barrier and is responsible for some of the common side effects of L-Dopa therapy.

-

O-methylation to 3-O-Methyldopa-13C (3-OMD-13C): COMT methylates this compound to form 3-OMD-13C. This metabolite has a long half-life and can compete with L-Dopa for transport across the blood-brain barrier.

Central Metabolism

Once this compound crosses the blood-brain barrier, it enters the dopaminergic neurons of the brain.

-

Conversion to Dopamine-13C: Within the brain, AADC converts this compound into Dopamine-13C, the active neurotransmitter that alleviates the motor symptoms of Parkinson's disease.

-

Metabolism of Dopamine-13C: The newly synthesized Dopamine-13C is then either stored in synaptic vesicles or metabolized by MAO and COMT.

-

MAO Pathway: MAO catalyzes the oxidative deamination of Dopamine-13C to 3,4-dihydroxyphenylacetic acid-13C (DOPAC-13C).

-

COMT Pathway: COMT methylates Dopamine-13C to 3-methoxytyramine-13C (3-MT-13C).

-

-

Formation of Homovanillic Acid-13C (HVA-13C): Both DOPAC-13C and 3-MT-13C are further metabolized to the final major metabolite, Homovanillic Acid-13C (HVA-13C).

The following diagram illustrates the primary metabolic pathways of this compound.

Quantitative Data on this compound and its Metabolites

The following tables summarize available quantitative data on the pharmacokinetics and metabolism of L-Dopa. While specific data for this compound is limited, the provided values for unlabeled L-Dopa offer a valuable reference for researchers.

Table 1: Pharmacokinetic Parameters of L-Dopa in Human Plasma

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 0.5 - 2.0 hours | [3] |

| Elimination Half-life (t1/2) | 1.5 - 2.0 hours (with DDI) | [3] |

| Apparent Volume of Distribution (Vd/F) | 0.9 - 1.6 L/kg | |

| Oral Bioavailability | ~30% (without DDI), >70% (with DDI) |

DDI: Dopa-decarboxylase inhibitor

Table 2: Linearity Ranges for Quantification of L-Dopa and Metabolites in Human Plasma by LC-MS/MS

| Analyte | Linearity Range (ng/mL) | Reference |

| Levodopa (L-Dopa) | 5 - 2000 | |

| 3-O-Methyldopa (3-OMD) | 10 - 4000 | |

| Dopamine (DA) | 2.5 - 30 | |

| Dihydroxyphenylacetic acid (DOPAC) | Not specified | |

| Homovanillic acid (HVA) | Not specified |

Table 3: Urinary Excretion of L-Dopa Metabolites in Parkinson's Disease Patients

| Metabolite | Excretion Fold Increase with L-Dopa Therapy | Reference |

| Dopamine | ~400-fold | |

| DOPAC | ~300-fold | |

| 3-MT | ~70-fold | |

| HVA | ~300-fold |

Note: The data in these tables are compiled from studies on unlabeled L-Dopa and should be considered as a reference for studies involving this compound.

Experimental Protocols

The accurate quantification of this compound and its metabolites in biological matrices is essential for metabolic studies. The following sections provide detailed methodologies for sample preparation and analysis.

Sample Collection and Preparation

Plasma:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Immediately centrifuge the blood at 4°C to separate the plasma.

-

To prevent the oxidation of catecholamines, add a stabilizing agent such as sodium metabisulfite to the plasma.

-

For protein precipitation, add a cold organic solvent like acetonitrile or perchloric acid to the plasma sample.

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

Urine:

-

Collect urine samples in containers with a preservative to prevent degradation of the analytes.

-

Centrifuge the urine sample to remove any particulate matter.

-

The supernatant can often be directly injected for analysis or may require a dilution step.

Cerebrospinal Fluid (CSF):

-

Collect CSF via lumbar puncture.

-

Centrifuge the CSF sample to remove any cells or debris.

-

Due to the low concentration of metabolites, a concentration step such as solid-phase extraction (SPE) may be necessary.

The following diagram illustrates a general experimental workflow for the analysis of this compound and its metabolites.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC):

-

Column: A reversed-phase C18 column is commonly used for the separation of L-Dopa and its metabolites.

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., formic acid or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) run in a gradient or isocratic mode.

-

Detection:

-

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is the preferred method for its high sensitivity and selectivity, allowing for the differentiation of the 13C-labeled compounds from their endogenous counterparts.

-

Electrochemical Detection (ED): ED is also a highly sensitive technique for the detection of electroactive compounds like catecholamines.

-

Fluorescence Detection (FD): FD can be used for the detection of native fluorescence of some metabolites or after derivatization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H- and 13C-NMR can be used to identify and quantify this compound and its metabolites, providing structural information and insights into metabolic pathways.

Conclusion

The use of this compound as a tracer provides a powerful tool for elucidating the complex metabolic fate of this critical antiparkinsonian drug. The detailed understanding of its ADME properties, facilitated by advanced analytical techniques, is paramount for the development of more effective and safer therapeutic strategies for Parkinson's disease. This guide provides a comprehensive overview of the metabolic pathways, available quantitative data, and detailed experimental protocols to aid researchers in this important field of study. Further research focusing on obtaining more specific quantitative data for the full range of this compound metabolites will be invaluable in refining our understanding and optimizing patient care.

References

A Technical Guide to L-Dopa-13C: Commercial Sources, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Dopa-13C, a critical tool in neuroscience and drug development research. This document details commercially available sources, their respective purities, and outlines key experimental protocols for its application in tracer studies. Furthermore, it visualizes the metabolic and signaling pathways of L-Dopa to provide a comprehensive understanding of its biological context.

Commercial Sources and Purity of this compound

This compound is available from several specialized chemical suppliers. The primary variations in the product relate to the position and extent of the 13C isotopic labeling. The most common forms are labeled at the carboxyl carbon (1-¹³C) or within the phenyl ring (ring-¹³C₆). Purity is a critical consideration for researchers, with most suppliers offering high chemical purity (typically ≥98%). Isotopic enrichment, a measure of the percentage of molecules containing the ¹³C isotope at the specified position, is also a key parameter provided by suppliers.

Below is a summary of commercially available L-Dopa-¹³C from prominent suppliers. It is important to note that catalog numbers, availability, and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name/Description | Isotopic Labeling | Chemical Purity | Isotopic Enrichment |

| Cambridge Isotope Laboratories, Inc. | L-DOPA (1-¹³C, 99%) | 1-¹³C | ≥98% | 99% |

| L-DOPA (ring-¹³C₆, 99%) | ring-¹³C₆ | ≥98% | 99% | |

| L-DOPA (1-¹³C, ring-¹³C₆, 99%) | 1-¹³C, ring-¹³C₆ | ≥98% | 99% | |

| MedchemExpress | L-DOPA-¹³C | ¹³C (position not specified) | >98% | Not specified |

| L-DOPA-¹³C₆ | ¹³C₆ (positions not specified) | >98% | Not specified | |

| Alfa Chemistry | L-Dopa (1-¹³C) | 1-¹³C | ≥98% | Not specified |

| Ruixibiotech | L-DOPA-¹³C | ¹³C (position not specified) | >90% | Not specified |

| Omicron Biochemicals, Inc. | Custom synthesis available | Varies | Varies | Varies |

| Medical Isotopes, Inc. | L-DOPA (1-¹³C) | 1-¹³C | High purity | High enrichment |

L-Dopa Metabolic and Signaling Pathways

To effectively utilize L-Dopa-¹³C as a tracer, a thorough understanding of its metabolic fate and signaling cascade is essential. L-Dopa is the metabolic precursor to the neurotransmitter dopamine.[1][2] Its metabolism is primarily governed by two key enzymes: Aromatic L-amino acid decarboxylase (AADC) and Catechol-O-methyltransferase (COMT).[3]

L-Dopa Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of L-Dopa.

Caption: Metabolic pathway of L-Dopa.

Dopamine Synthesis and Signaling Pathway

Once L-Dopa crosses the blood-brain barrier, it is converted to dopamine, which then acts on dopamine receptors to elicit a downstream signaling cascade.

Caption: Dopamine synthesis and signaling pathway.

Experimental Protocols for this compound Tracer Studies

L-Dopa-¹³C is an invaluable tool for in vivo and in vitro tracer studies to investigate the pharmacokinetics and metabolism of L-Dopa. Below are generalized protocols for a typical pharmacokinetic study using L-Dopa-¹³C followed by HPLC-MS/MS analysis.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a basic design for an animal study to determine the pharmacokinetic profile of L-Dopa.

Objective: To determine the plasma concentration-time profile of L-Dopa-¹³C and its major metabolites.

Materials:

-

L-Dopa-¹³C (appropriate isotopic labeling for the study objective)

-

Vehicle for administration (e.g., sterile saline)

-

Experimental animals (e.g., rats or mice)

-

Blood collection supplies (e.g., EDTA tubes, syringes)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

Dosing Solution Preparation: Prepare a sterile solution of L-Dopa-¹³C in the chosen vehicle at the desired concentration.

-

Dosing: Administer the L-Dopa-¹³C solution to the animals via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into EDTA tubes.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Sample Preparation for HPLC-MS/MS Analysis

This protocol describes a common protein precipitation method for preparing plasma samples for analysis.

Materials:

-

Frozen plasma samples

-

Internal standard (e.g., deuterated L-Dopa)

-

Acetonitrile with 0.1% formic acid (ice-cold)

-

Vortex mixer

-

Centrifuge

-

HPLC vials

Procedure:

-

Thaw Samples: Thaw the plasma samples on ice.

-

Add Internal Standard: Spike each plasma sample with the internal standard to correct for variability in sample processing and instrument response.

-

Protein Precipitation: Add three volumes of ice-cold acetonitrile with 0.1% formic acid to each volume of plasma.

-

Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

HPLC-MS/MS Analysis Method

This provides a general framework for the chromatographic separation and mass spectrometric detection of L-Dopa-¹³C and its metabolites.[4]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

HPLC Conditions (Example):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from low to high organic content (Mobile Phase B) is typically employed to elute the analytes.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL

MS/MS Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

L-Dopa-¹³C: The specific transition will depend on the labeling pattern. For L-Dopa (1-¹³C), a representative transition would be m/z 199 -> 153.

-

Dopamine-¹³C: (from L-Dopa-1-¹³C) m/z 155 -> 138.

-

3-O-Methyldopa-¹³C: (from L-Dopa-1-¹³C) m/z 213 -> 167.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and its corresponding isotopically labeled internal standard.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for a typical L-Dopa-¹³C tracer study.

Caption: Experimental workflow for this compound tracer studies.

Conclusion

L-Dopa-¹³C is a powerful and versatile tool for researchers in neuroscience and drug development. By carefully selecting the appropriate isotopically labeled standard and employing robust experimental protocols, scientists can gain valuable insights into the pharmacokinetics, metabolism, and signaling pathways of L-Dopa. This technical guide provides a foundational understanding of the available commercial sources, their purity, and a framework for designing and executing tracer studies. For specific applications, further optimization of the outlined protocols will be necessary to achieve the desired scientific objectives.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. L-DOPA - Wikipedia [en.wikipedia.org]

- 3. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Dopa-13C for tracing dopamine synthesis pathways

An In-Depth Technical Guide to Tracing Dopamine Synthesis Pathways with L-Dopa-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamics of dopamine (DA) synthesis is crucial for advancing research in neuroscience and developing effective therapeutics for a range of neurological and psychiatric disorders, most notably Parkinson's disease.[1] Stable isotope tracing using ¹³C-labeled L-3,4-dihydroxyphenylalanine (L-Dopa-¹³C) offers a powerful and precise method to probe the intricacies of the dopamine synthesis pathway in vitro and in vivo. This technique allows for the direct tracking of L-Dopa's conversion to dopamine and its subsequent metabolic fate, providing invaluable insights into pathway flux, enzyme activity, and the impact of therapeutic interventions.[2]

L-Dopa is the direct metabolic precursor to dopamine.[3][4] Unlike dopamine, L-Dopa can efficiently cross the blood-brain barrier (BBB), making it the cornerstone of Parkinson's disease treatment.[4] By replacing the naturally abundant ¹²C with the heavy isotope ¹³C in the L-Dopa molecule, researchers can introduce a "tagged" precursor into a biological system. The ¹³C label does not alter the molecule's chemical properties, but it increases its mass, allowing it to be distinguished from its endogenous, unlabeled counterparts using highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of L-Dopa-¹³C for tracing dopamine synthesis.

Core Signaling Pathway: Dopamine Synthesis

Dopamine synthesis in dopaminergic neurons begins with the amino acid L-Tyrosine. The process involves two primary enzymatic steps. First, Tyrosine Hydroxylase (TH) converts L-Tyrosine to L-Dopa, which is the rate-limiting step in the pathway. Subsequently, Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA Decarboxylase, rapidly converts L-Dopa into dopamine. Once synthesized, dopamine is packaged into synaptic vesicles for release or can be metabolized by enzymes such as Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).

Experimental Protocols

The successful application of L-Dopa-¹³C tracing hinges on robust experimental design and precise analytical execution. Methodologies vary depending on the biological system under investigation.

In Vitro / Cell Culture Protocol

This protocol is adapted from studies using serotonergic cell lines (RN46A-B14), which can also synthesize dopamine from L-Dopa, to investigate mechanisms of neurotoxicity.

-

Cell Culture and Differentiation:

-

Culture immortalized serotonergic cells (e.g., RN46A-B14) under standard conditions.

-

Terminally differentiate the cells to establish a mature neuronal phenotype.

-

-

L-Dopa-¹³C Incubation:

-

Prepare a stock solution of L-Dopa-¹³C in an appropriate vehicle (e.g., ddH₂O).

-

Incubate the differentiated cells with varying concentrations of L-Dopa-¹³C (e.g., 50 µM, 100 µM) for a defined period (e.g., 24 hours).

-

Include control groups: a vehicle-only control and groups co-incubated with inhibitors to dissect pathway dynamics.

-

AADC Inhibition: Use an AADC inhibitor like NSD-1015 to confirm that ¹³C-dopamine formation is dependent on this enzyme.

-

MAO Inhibition: Use a MAO inhibitor like pargyline to study the role of dopamine degradation in downstream effects like oxidative stress.

-

-

-

Sample Collection and Preparation:

-

After incubation, wash the cells with phosphate-buffered saline (PBS) to remove extracellular L-Dopa-¹³C.

-

Lyse the cells using an appropriate buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Perform protein quantification (e.g., BCA assay) to normalize metabolite data.

-

Prepare the supernatant for analysis via LC-MS/MS or NMR. This may involve protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances.

-

In Vivo Animal Protocol

This protocol is based on methodologies for studying L-Dopa metabolism in rodents.

-

Animal Model:

-

Use appropriate animal models (e.g., C57BL/6 mice).

-

For studies related to Parkinson's disease, disease models such as 6-hydroxydopamine (6-OHDA) lesioned rats can be used.

-

-

Administration of L-Dopa-¹³C:

-

Administer L-Dopa-¹³C (e.g., 0.63 mmol/kg for mice) via a defined route, such as intraperitoneal (IP) or intravenous (IV) injection.

-

To increase brain bioavailability, co-administer a peripheral AADC inhibitor (e.g., benserazide or carbidopa) that does not cross the BBB. This prevents premature conversion of L-Dopa-¹³C to ¹³C-dopamine in the periphery.

-

In some protocols, MAO inhibitors (e.g., clorgyline, selegiline) are also co-administered to study the effects of reduced dopamine degradation.

-

-

Sample Collection and Preparation:

-

At specific time points post-injection, euthanize the animals.

-

Rapidly dissect the brain and isolate specific regions of interest (e.g., striatum, cortex, brain stem).

-

Homogenize the tissue samples in an appropriate buffer, often containing antioxidants (like ascorbic acid) and acid (like perchloric acid) to stabilize dopamine and its metabolites.

-

Centrifuge the homogenate and collect the supernatant.

-

Perform sample clean-up using methods like solid-phase extraction or dispersive liquid-liquid microextraction to isolate the analytes of interest.

-

Analytical Methodologies

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatographic Separation: Use a suitable LC column (e.g., C18) to separate L-Dopa, dopamine, and their metabolites based on their physicochemical properties. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the mass of the labeled compound, e.g., L-Dopa-¹³C) and a specific product ion that is generated upon fragmentation. This highly selective technique allows for precise quantification even in complex biological matrices.

-

Quantification: Create a standard curve using known concentrations of both labeled (e.g., ¹³C-dopamine) and unlabeled standards. The ratio of the peak area of the ¹³C-labeled analyte to its endogenous ¹²C counterpart provides a direct measure of its synthesis from the administered tracer.

-

-

Triple-Resonance Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: This technique is particularly powerful when using dual-labeled precursors like ¹³C/¹⁵N-L-Dopa. It offers "perfect selectivity" because the natural abundance of the ¹H-¹³C-¹⁵N sequence is extremely low (approx. 0.004%), rendering endogenous molecules effectively silent.

-

Analysis: A ¹H-{¹³C-¹⁵N} triple-resonance NMR experiment is performed. This selectively detects the proton attached to the ¹³C-¹⁵N core of the labeled molecule.

-

Advantages: It allows for unambiguous and quantitative analysis of the tracer and its metabolites in crude lysates without extensive purification, with a detection limit in the low micromolar range on high-field spectrometers.

-

Experimental and Analytical Workflow

The overall process of tracing dopamine synthesis with L-Dopa-¹³C follows a structured workflow, from tracer administration to data analysis, enabling the quantification of pathway dynamics.

Quantitative Data Summary

The following tables summarize quantitative findings from studies utilizing L-Dopa or its labeled analogues to measure dopamine synthesis and related metabolic activities.

Table 1: In Vitro Dopamine Synthesis in RN46A-B14 Serotonergic Cells

This table presents data on dopamine levels measured in a cell culture model following a 24-hour incubation with L-Dopa.

| Treatment Group | L-Dopa Concentration (µM) | Dopamine Content (pg/µg protein) |

| Vehicle Control | 0 | Not Detected |

| L-Dopa | 50 | 7.7 |

| L-Dopa | 100 | 22.5 |

Data adapted from Stansley et al. (2012). The study demonstrates a dose-dependent synthesis of dopamine from exogenous L-Dopa.

Table 2: In Vivo Dopamine Synthesis and Turnover in Rat Striatum (PET Studies)

This table includes kinetic parameters derived from positron emission tomography (PET) studies using [¹⁸F]FDOPA, a radiolabeled analogue of L-Dopa, in control rats. While not a stable isotope study, the parameters measured are directly analogous to what can be determined with L-Dopa-¹³C.

| Parameter | Description | Value (Mean ± SD) |

| kref | Uptake and trapping rate constant | 0.037 ± 0.005 min⁻¹ |

| EDVR | Effective distribution volume ratio | 1.07 ± 0.22 |

| kloss | Metabolite washout rate constant | 0.024 ± 0.003 min⁻¹ |

| Turnover Half-Time | Time for 50% of labeled dopamine to be cleared | ~30 minutes |

Data adapted from Kyono et al. (2012). These values provide a baseline for dopamine synthesis and turnover rates in the healthy rat brain.

Table 3: L-Dopa Concentrations in Mouse Brain Regions After Administration

This table shows the measured amounts of L-Dopa in different brain regions of mice pretreated with an AADC inhibitor (NSD-1015) followed by administration of either unlabeled L-Dopa or deuterated L-Dopa (D₃-L-Dopa).

| Brain Region | Treatment Group | L-Dopa Amount (ng/mg tissue) |

| Cortex | NSD-1015 + L-Dopa | 3.6 ± 0.6 |

| Cerebellum | NSD-1015 + L-Dopa | 4.3 ± 4.2 |

| Brain Stem | NSD-1015 + L-Dopa | 100 ± 1.9 |

| Cortex | NSD-1015 + D₃-L-Dopa | 4.0 ± 0.1 |

| Cerebellum | NSD-1015 + D₃-L-Dopa | 4.7 ± 0.5 |

| Brain Stem | NSD-1015 + D₃-L-Dopa | 77 ± 6.5 |

Data adapted from Shobo et al. (2017). The results highlight differential distribution of exogenously administered L-Dopa in the brain.

Application Logic in Disease Modeling

L-Dopa-¹³C tracing is a powerful tool for understanding how dopamine synthesis is altered in disease states and in response to novel drugs. The logical flow involves comparing tracer metabolism in a control state versus a perturbed state (disease model or drug treatment).

Conclusion

The use of L-Dopa-¹³C as a metabolic tracer provides an exceptionally clear window into the dynamics of dopamine synthesis. This stable isotope labeling approach, combined with advanced analytical platforms like LC-MS/MS and NMR, enables researchers to move beyond static measurements of neurotransmitter levels to the direct quantification of synthetic pathway activity. For scientists in basic neuroscience and professionals in drug development, this technique is indispensable for elucidating the mechanisms of neurodegenerative diseases, screening the efficacy of novel therapeutic compounds, and ultimately advancing our understanding of the complex dopaminergic system.

References

Foundational Research on L-DOPA-13C in Parkinson's Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning the use of 13C-labeled Levodopa (L-DOPA-13C) in preclinical models of Parkinson's disease (PD). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the experimental methodologies, quantitative data, and biological pathways associated with this compound tracing studies.

Introduction

Levodopa (L-DOPA) remains the gold standard for symptomatic treatment of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1][2] To better understand its mechanism of action, metabolic fate, and the underlying causes of long-term complications such as L-DOPA-induced dyskinesia (LID), stable isotope-labeled L-DOPA, particularly this compound, serves as a critical tool in preclinical research.[3][4] By tracing the 13C label, researchers can quantitatively track the conversion of L-DOPA to dopamine and other metabolites, as well as its distribution within the brain.[5]

Quantitative Data Presentation

The following tables summarize quantitative data from key studies investigating the distribution and metabolism of L-DOPA in primate models of Parkinson's disease. While these studies did not exclusively use this compound, the data on L-DOPA and its primary metabolites are directly relevant to understanding the fate of exogenously administered L-DOPA. Mass spectrometry imaging (MSI) allows for the precise quantification of these molecules in specific brain regions.

Table 1: L-DOPA and Metabolite Levels in Plasma and Cerebrospinal Fluid (CSF) of MPTP-Lesioned Primates.

| Analyte | Non-Dyskinetic (µg/mL) | Dyskinetic (µg/mL) | P-value |

| L-DOPA in Plasma | 6.963 ± 1.729 | 7.645 ± 1.262 | 0.54 |

| L-DOPA in CSF | 0.161 ± 0.060 | 0.176 ± 0.031 | 0.66 |

Table 2: Regional Brain Distribution of L-DOPA and Dopamine in MPTP-Lesioned Primates with and without L-DOPA-Induced Dyskinesia (LID).

| Brain Region | Analyte | Non-LID (Normalized Intensity) | LID (Normalized Intensity) |

| Caudate | L-DOPA | 1.00 ± 0.25 | 2.50 ± 0.50 |

| Dopamine | 1.00 ± 0.30 | 1.25 ± 0.40 | |

| Putamen | L-DOPA | 1.10 ± 0.30 | 2.70 ± 0.60 |

| Dopamine | 1.05 ± 0.35 | 1.30 ± 0.45 | |

| Hippocampus | L-DOPA | 0.80 ± 0.20 | 2.00 ± 0.40 |

| Dopamine | 0.90 ± 0.25 | 2.20 ± 0.50 | |

| Amygdala | L-DOPA | 0.85 ± 0.22 | 2.10 ± 0.45 |

| Dopamine | 0.95 ± 0.28 | 2.30 ± 0.55 | |

| Prefrontal Cortex | L-DOPA | 0.90 ± 0.28 | 2.20 ± 0.55 |

| Dopamine | 1.00 ± 0.32 | 2.40 ± 0.60 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for creating Parkinson's models and for the administration and analysis of L-DOPA and its labeled counterparts.

Induction of Parkinson's Disease Models

a) 6-Hydroxydopamine (6-OHDA) Lesion in Rats (Unilateral Model):

This model is widely used to study motor complications of L-DOPA therapy.

-

Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g).

-

Anesthesia: Intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail or isoflurane inhalation.

-

Stereotaxic Surgery:

-

The rat is placed in a stereotaxic frame.

-

A burr hole is drilled in the skull to target the medial forebrain bundle (MFB).

-

6-OHDA Injection: A solution of 6-OHDA (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the MFB.

-

-

Post-operative Care: Analgesics and supportive care are provided.

-

Lesion Verification: Rotational behavior is assessed 2-3 weeks post-surgery by administering a dopamine agonist like apomorphine. A successful lesion is indicated by robust contralateral rotations.

b) MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model in Non-Human Primates:

This model closely mimics the neuropathology and clinical features of human Parkinson's disease.

-

Animals: Macaque monkeys are commonly used.

-

MPTP Administration: MPTP is administered systemically (intramuscularly or intravenously) over a period of days to weeks until stable parkinsonian symptoms are observed.

-

Behavioral Assessment: Parkinsonian disability is rated using a standardized scale.

This compound Administration and Sample Collection

-

Drug Formulation: this compound is dissolved in a suitable vehicle, often saline with a small amount of ascorbic acid to prevent oxidation. For oral administration, it can be mixed with food or administered by gavage. L-DOPA is often co-administered with a peripheral DOPA decarboxylase inhibitor like benserazide or carbidopa to prevent its premature conversion to dopamine outside the brain.

-

Administration Routes:

-

Systemic: Intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.) administration.

-

Intracerebral: For microdialysis studies, L-DOPA can be administered directly into the brain region of interest via the microdialysis probe.

-

-

Sample Collection:

-

Blood: Serial blood samples are collected at specified time points.

-

Cerebrospinal Fluid (CSF): CSF can be collected from the cisterna magna or via lumbar puncture.

-

Brain Tissue: At the end of the experiment, animals are euthanized, and brains are rapidly dissected, frozen, and stored for later analysis.

-

Microdialysates: For in vivo neurochemical monitoring, microdialysis probes are implanted in specific brain regions (e.g., striatum), and samples are collected continuously.

-

Analytical Methods for this compound and its Metabolites

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with electrochemical detection is a standard method for quantifying L-DOPA and its monoamine metabolites.

-

Mass Spectrometry (MS):

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of L-DOPA, this compound, and their labeled and unlabeled metabolites.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI): This technique allows for the visualization and quantification of the spatial distribution of L-DOPA and its metabolites within brain tissue sections.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in this compound research.

The above diagram illustrates the metabolic fate of administered this compound. Peripherally, DOPA decarboxylase (DDC) inhibitors prevent its conversion to dopamine, allowing more this compound to cross the blood-brain barrier (BBB). Within the central nervous system (CNS), this compound is taken up by both dopaminergic and serotonergic neurons and converted to 13C-labeled dopamine (Dopamine-13C). In serotonergic neurons, this leads to the phenomenon of "false neurotransmitter" release.

This workflow diagram outlines the typical sequence of a preclinical study using this compound. It begins with the creation and validation of a Parkinson's disease animal model, followed by the administration of this compound and subsequent sample collection and analysis.

This diagram highlights the differential handling of this compound by dopaminergic and serotonergic neurons. Dopaminergic neurons possess D2 autoreceptors that provide negative feedback on dopamine release, a mechanism absent in serotonergic neurons. This lack of regulation in serotonergic terminals is thought to contribute to the pulsatile stimulation of dopamine receptors and the development of L-DOPA-induced dyskinesia.

References

- 1. Frontiers | Interactions Between the Serotonergic and Other Neurotransmitter Systems in the Basal Ganglia: Role in Parkinson’s Disease and Adverse Effects of L-DOPA [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-DOPA-induced dyskinesia in adult rats with a unilateral 6-OHDA lesion of dopamine neurons is paralleled by increased c-fos gene expression in the subthalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imaging Mass Spectrometry Reveals Elevated Nigral Levels of Dynorphin Neuropeptides in L-DOPA-Induced Dyskinesia in Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS protocol for L-Dopa-13C quantification in plasma

LC-MS/MS Protocol for L-Dopa-13C Quantification in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levodopa (L-Dopa) is the primary and most effective treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. L-Dopa is a precursor to dopamine and can cross the blood-brain barrier, where it is converted to dopamine to replenish the depleted neurotransmitter. The use of stable isotope-labeled L-Dopa, such as this compound, is crucial in pharmacokinetic and metabolic studies to trace the fate of the administered drug without the use of radioactive isotopes. This application note provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle

This method employs a robust and sensitive LC-MS/MS assay for the determination of this compound in plasma. The procedure involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (IS), L-Dopa-d3, is used to ensure accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Materials and Reagents

-

This compound (analyte)

-

L-Dopa-d3 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Perchloric acid (analytical grade)

-

Ultrapure water

-

Drug-free human plasma

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of this compound and L-Dopa-d3 in a solution of 0.1 M perchloric acid in water at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol in water to create a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the L-Dopa-d3 stock solution with 50% methanol in water to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions of this compound to prepare calibration standards and quality control samples at various concentration levels.

Sample Preparation

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution (L-Dopa-d3, 100 ng/mL).

-

Vortex the sample for 10 seconds.

-

Add 300 µL of ice-cold 0.4 M perchloric acid in methanol to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1.0 min: 5% B

-

1.0-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.1-5.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

This compound: m/z 199.1 → 153.0 (quantifier), 199.1 → 136.0 (qualifier)

-

L-Dopa-d3 (IS): m/z 201.1 → 154.0 (quantifier)[1]

-

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

Curtain Gas: 30 psi

-

Collision Gas (CAD): Medium

-

Data Presentation

The following tables summarize the expected quantitative performance of the method. The data is compiled from typical performance characteristics reported in the literature for the analysis of L-Dopa and its stable isotope-labeled analogues in plasma.